molecular formula C9H15NOSi B051956 3-Methoxy-4-trimethylsilylpyridine CAS No. 118005-98-4

3-Methoxy-4-trimethylsilylpyridine

Cat. No.: B051956
CAS No.: 118005-98-4
M. Wt: 181.31 g/mol
InChI Key: ZPAXXWTWDRRWNX-UHFFFAOYSA-N
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Description

3-Methoxy-4-trimethylsilylpyridine is a sophisticated and highly valuable organosilicon building block designed for advanced synthetic applications. This compound features a strategically functionalized pyridine ring, where the electron-donating methoxy group and the sterically demanding, reactive trimethylsilyl group are positioned ortho to each other. This unique architecture makes it an exceptional synthon in cross-coupling reactions, particularly in Suzuki-Miyaura and Stille couplings, where the trimethylsilyl group can be selectively transformed or utilized as a protective and directing group. Its primary research value lies in the efficient synthesis of complex, multi-substituted pyridine derivatives, which are privileged scaffolds in medicinal chemistry for the development of pharmaceuticals, agrochemicals, and ligands for catalysis. The trimethylsilyl moiety enhances the lipophilicity and can influence the compound's electronic properties and metabolic stability, making it a crucial intermediate in drug discovery and material science for creating organic electronic materials and metal-organic frameworks (MOFs). Researchers will find this reagent indispensable for constructing molecular architectures that are difficult to access through conventional synthetic routes, offering a pathway to novel chemical space with high precision and efficiency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxypyridin-4-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOSi/c1-11-8-7-10-6-5-9(8)12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAXXWTWDRRWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290486
Record name 3-Methoxy-4-(trimethylsilyl)pyridine
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Molecular Weight

181.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118005-98-4
Record name 3-Methoxy-4-(trimethylsilyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118005-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Methoxy 4 Trimethylsilylpyridine and Analogues

Regioselective Functionalization of Pyridine (B92270) Cores

The precise introduction of substituents onto the pyridine ring is a cornerstone of modern heterocyclic chemistry. For a target molecule like 3-methoxy-4-trimethylsilylpyridine, the challenge lies in controlling the placement of both the methoxy (B1213986) and the trimethylsilyl (B98337) groups. Several powerful strategies have been developed to achieve this high degree of regioselectivity.

Directed Ortho-Metallation and Subsequent Silylation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edubaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. baranlab.org

The methoxy group (-OCH₃) is an effective DMG. nih.gov In the context of synthesizing this compound, the starting material is 3-methoxypyridine (B1141550). The methoxy group at the C-3 position directs the lithiation to the C-4 position, as the C-2 position is also ortho but often less favored depending on the specific reaction conditions and reagents used. This generates a 3-methoxy-4-lithiopyridine intermediate. This highly reactive organolithium species is then quenched with an appropriate electrophile, in this case, a silicon source like trimethylsilyl chloride (TMSCl), to yield the desired this compound.

The general principle of DoM can be summarized as follows:

Coordination: The Lewis basic heteroatom of the DMG (the oxygen of the methoxy group) coordinates to the Lewis acidic lithium of the alkyllithium reagent.

Deprotonation: The alkyl base then removes a proton from the sterically accessible and kinetically acidic ortho position.

Electrophilic Quench: The resulting aryllithium intermediate reacts with an added electrophile.

Metalation of pyridine rings can sometimes be complicated by the competitive nucleophilic addition of the organometallic reagent to the ring itself. harvard.edu However, the use of appropriate directing groups and carefully controlled conditions (e.g., low temperatures) makes DoM an efficient route for the synthesis of specifically substituted pyridines. harvard.edu

Halogen-Lithium Exchange for Regioselective Introduction of Trimethylsilyl Groups

Halogen-lithium exchange is another cornerstone of organometallic chemistry for preparing organolithium compounds from organic halides. uni-muenchen.de This reaction is typically very fast, kinetically controlled, and can often be performed at low temperatures to avoid side reactions. uni-muenchen.de The rate of exchange follows the trend I > Br > Cl, with organic iodides and bromides being the most common substrates.

For the synthesis of this compound, this strategy begins with a 4-halo-3-methoxypyridine precursor, such as 4-bromo-3-methoxypyridine. Treatment of this precursor with an alkyllithium reagent, commonly n-butyllithium or t-butyllithium, at low temperature (e.g., -78 °C) results in the rapid exchange of the halogen atom for a lithium atom. This process selectively generates the same 3-methoxy-4-lithiopyridine intermediate as in the DoM strategy. Subsequent quenching with trimethylsilyl chloride affords the final product.

Key Features of Halogen-Lithium Exchange:

High Regioselectivity: The position of the silyl (B83357) group is precisely determined by the position of the halogen on the starting pyridine ring.

Functional Group Tolerance: Modern variations of this method, such as using isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi, can improve tolerance for sensitive functional groups on the substrate. harvard.edu

Precursor Dependent: The main limitation is the availability of the required halo-substituted pyridine precursor.

This method provides a robust and high-yielding alternative to DoM, particularly when the required halopyridine is readily accessible.

Methoxy Group Installation and Positional Control in Pyridine Synthesis

The successful implementation of the strategies described above hinges on the availability of the correctly substituted 3-methoxypyridine precursors. Positional control during the synthesis of these precursors is therefore of critical importance.

Several methods exist for the synthesis of methoxy-substituted pyridines:

Nucleophilic Aromatic Substitution (SₙAr): A common method involves the reaction of a halopyridine with sodium methoxide. For example, 4-chloropyridine (B1293800) hydrochloride can be converted to 4-methoxypyridine. arkat-usa.org The position of the methoxy group is dictated by the starting halopyridine.

Functionalization of Pyridones: Pyridones (or hydroxypyridines) can be alkylated to form methoxypyridines. For instance, 3-hydroxy-4-methyl-2-nitropyridine can be methylated using methyl iodide and a base like cesium carbonate to yield 3-methoxy-4-methyl-2-nitropyridine.

Ring Synthesis: Building the pyridine ring from acyclic precursors allows for the strategic placement of substituents. For example, 3-methoxy-2-methyl-4-pyranone can be converted into 4-chloro-3-methoxy-2-methylpyridine, demonstrating a ring transformation approach that establishes the desired substitution pattern.

The methoxy group not only serves as a directing group for lithiation but also modulates the electronic properties of the pyridine ring. Its electron-withdrawing inductive effect can decrease the basicity of the pyridine nitrogen, which can be advantageous in certain synthetic operations, such as simplifying chromatographic purification. nih.gov

Cross-Coupling Reactions Involving Silylated Pyridines

Once synthesized, this compound becomes a valuable coupling partner in palladium-catalyzed reactions for the formation of carbon-carbon bonds. The silyl group acts as a stable and effective precursor to a nucleophilic pyridine species.

Palladium-Catalyzed Hiyama Coupling for Aryl-Pyridyl Bond Formation

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate. wikipedia.org It has emerged as a powerful tool for constructing biaryl and vinyl-aryl structures. In this reaction, this compound serves as the organosilane component, coupling with various aryl halides (Ar-X) to form 4-aryl-3-methoxypyridine derivatives.

The catalytic cycle of the Hiyama coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R'-X) to form a palladium(II) intermediate.

Transmetalation: The organosilane (R-SiR"₃) transfers its organic group to the palladium(II) center. This step typically requires activation of the carbon-silicon bond by a fluoride (B91410) source (e.g., TBAF - tetrabutylammonium (B224687) fluoride) or a base, which forms a hypervalent, more reactive silicate (B1173343) species. organic-chemistry.org

Reductive Elimination: The two organic partners on the palladium(II) complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The general catalytic cycle for the Hiyama cross-coupling reaction, showing the oxidative addition, transmetalation, and reductive elimination steps.Figure 1. General Catalytic Cycle of the Hiyama Coupling.

Recent advancements have led to fluoride-free Hiyama protocols, which expand the reaction's compatibility with silyl-based protecting groups. wikipedia.org The use of organosilanols or specific palladium catalysts with appropriate bases like NaOH can circumvent the need for fluoride activators. nih.gov

Overcoming Challenges with Pyridyl Nucleophiles in Cross-Coupling Processes

The use of pyridyl nucleophiles in transition-metal-catalyzed cross-coupling reactions is notoriously challenging, a phenomenon often termed the "2-pyridyl problem". While this term specifically highlights issues with 2-substituted pyridines, the underlying challenges can affect other isomers as well. Difficulties arise from several factors:

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition of key steps in the catalytic cycle.

Reagent Instability: Many common organometallic pyridine reagents, particularly pyridylboronic acids used in Suzuki-Miyaura coupling, are prone to instability and protodeboronation, leading to low yields and limited substrate scope.

The Hiyama coupling offers a compelling solution to some of these challenges. Organosilanes, including silylated pyridines, are generally stable, less toxic, and easier to handle than many other organometallic reagents. organic-chemistry.org The relative inertness of the C-Si bond, which requires specific activation to participate in the coupling, means that silylated pyridines are less prone to the decomposition pathways that plague their boronic acid counterparts. This makes the Hiyama coupling an attractive and robust strategy for the synthesis of aryl-pyridyl scaffolds, which are prevalent in medicinal chemistry and materials science. nih.govcore.ac.uk

Strategies for Homocoupling and Heterocoupling Reactions

The trimethylsilyl group in this compound serves as a powerful handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C bonds to construct biaryl and poly-aryl systems. While direct homocoupling of this compound is not extensively documented, the principles of silyl-based coupling reactions provide a clear pathway for such transformations.

Palladium-catalyzed reactions are at the forefront of these strategies. The activation of the palladium(II) salt to the catalytically active palladium(0) species is a critical initial step, often achieved in situ by an organometallic reagent. youtube.com Once formed, palladium(0) can undergo oxidative addition to a suitable coupling partner, such as a halopyridine. In a heterocoupling scenario, the silyl group of this compound can participate in reactions like the Hiyama coupling. This involves the activation of the C-Si bond by a fluoride source, followed by transmetalation to the palladium center and subsequent reductive elimination to form the new C-C bond.

Copper-catalyzed couplings also present a viable route. For instance, copper-mediated oxidative homocoupling of related silylpyridines has been demonstrated to produce symmetrical bipyridines. rsc.org This suggests that this compound could undergo similar reactions to yield 3,3'-dimethoxy-4,4'-bis(trimethylsilyl)-2,2'-bipyridine, a potentially valuable ligand in coordination chemistry. In heterocoupling reactions, a copper co-catalyst can enhance the yield of bipyridine synthesis, particularly in Suzuki-type reactions involving pyridylboronic esters. rsc.org

Table 1: Potential Coupling Reactions of this compound

Coupling TypePotential ReactantsCatalyst SystemPotential Product
HomocouplingThis compoundPd(0) or Cu(I)/Oxidant3,3'-Dimethoxy-4,4'-bis(trimethylsilyl)-2,2'-bipyridine
Heterocoupling (Hiyama)This compound, Aryl halidePd(dba)₂, Fluoride source2-Aryl-3-methoxy-4-trimethylsilylpyridine
Heterocoupling (Suzuki-type)3-Methoxy-4-trimethylsilylboronic ester, HalopyridinePd(PPh₃)₄, BaseSubstituted methoxybipyridine

Photochemical and Dearomatization Approaches to Functionalized Pyridines

Photochemistry and dearomatization reactions offer powerful tools for accessing novel pyridine derivatives that are often inaccessible through conventional thermal reactions. These methods can overcome the inherent aromatic stability of the pyridine ring to introduce new functional groups and stereocenters.

C3-Selective Hydroxylation via Pyridine N-Oxide Photochemical Valence Isomerization

A significant challenge in pyridine chemistry is the selective functionalization at the C3 position due to the electronic properties of the ring. A recently developed metal-free method addresses this by utilizing the photochemical valence isomerization of pyridine N-oxides. researchgate.netnih.gov This process is initiated by the photoexcitation of the pyridine N-oxide, which is proposed to rearrange to a transient, high-energy oxaziridine (B8769555) intermediate. wur.nl This intermediate can then undergo further isomerization, in what has been described as an "oxygen walk," to ultimately afford the C3-hydroxylated pyridine after an acid-promoted ring opening. nih.gov

For this compound, this would first involve the oxidation of the pyridine nitrogen to the corresponding N-oxide. Subsequent irradiation would be expected to yield 3-methoxy-4-trimethylsilylpyridin-5-ol, a highly functionalized and synthetically useful building block. The operational simplicity and broad substrate scope of this method make it a highly attractive strategy for the late-stage functionalization of complex pyridine-containing molecules. researchgate.netnih.gov

Generation of Pyridyne Precursors from Trimethylsilylpyridine Substrates

The trimethylsilyl group at the C4 position of this compound, ortho to a suitable leaving group at C3, provides an ideal precursor for the generation of a 3,4-pyridyne intermediate. This highly reactive species can then be trapped in situ by a variety of nucleophiles and cycloaddition partners. A common method for generating arynes and hetarynes is the fluoride-induced desilylation-elimination of a silyl triflate. researchgate.netdocumentsdelivered.comlookchem.com

In the case of this compound, conversion of the methoxy group to a triflate would be required. However, a more direct approach would involve a precursor such as 3-triflyloxy-4-trimethylsilylpyridine. Treatment of such a compound with a fluoride source, like cesium fluoride (CsF), would trigger the elimination of the silyl and triflate groups to generate the 3,4-pyridyne.

The regioselectivity of subsequent nucleophilic addition to the 3,4-pyridyne is influenced by the substituents on the ring. The aryne distortion model suggests that substituents can cause a geometric distortion of the aryne, favoring nucleophilic attack at the more linear and less sterically hindered carbon of the triple bond. nih.gov For a 3-methoxy-substituted pyridyne, nucleophilic attack is predicted to occur preferentially at the C4 position, leading to the formation of 4-substituted-3-methoxypyridines. This provides a powerful method for introducing a wide range of functionalities at a specific position on the pyridine ring. nih.gov

Derivatization of Electron-Rich Pyridine Intermediates through Dearomatization

Dearomatization reactions provide a route to partially saturated, three-dimensional piperidine (B6355638) and dihydropyridine (B1217469) structures from flat, aromatic pyridines. The electron-rich nature of this compound, due to the methoxy group, makes it a suitable candidate for certain dearomatization strategies.

One approach involves the coordination of the pyridine to a transition metal complex, which dearomatizes the ring and activates it towards cycloaddition reactions. For example, a tungsten complex can coordinate to the C3 and C4 positions of a pyridine, rendering the uncoordinated portion of the ring chemically similar to a 2-azadiene. acs.orgacs.org This metal-bound diene can then undergo Diels-Alder reactions with a range of dienophiles. acs.orgnih.govacsgcipr.orgresearchgate.net Subsequent removal of the metal fragment would yield highly functionalized, bicyclic pyridine derivatives. The presence of the methoxy group in this compound would further enhance the electron-rich character of the diene system, potentially increasing its reactivity in these cycloadditions.

Multicomponent Reactions and Cascade Processes for Polysubstituted Pyridines

Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. researchgate.netacsgcipr.orgdntb.gov.uaresearchgate.net These methods are particularly valuable for the synthesis of polysubstituted pyridines, offering significant advantages in terms of step economy and molecular diversity.

Tandem Michael Addition-Heterocyclization Pathways in Pyridine Construction

Tandem reactions that combine a Michael addition with a subsequent heterocyclization are a powerful tool for the de novo synthesis of pyridine rings. rsc.orgresearchgate.netresearchgate.net A general approach involves the reaction of an enamine with an α,β-unsaturated carbonyl compound. The initial Michael addition is followed by cyclization and elimination to afford the pyridine product.

While direct participation of this compound as a starting material in a full pyridine ring synthesis is less common, its derivatives could be employed in such tandem processes. For instance, a vinylogous derivative of this compound could act as a Michael acceptor. Alternatively, fragments containing the core structure could be incorporated into MCRs. For example, an enamine derived from a simple ketone could react with a Michael acceptor and a source of ammonia (B1221849) in a one-pot process to construct a polysubstituted pyridine ring. acsgcipr.org The versatility of these tandem reactions allows for the incorporation of a wide range of substituents, making them a valuable tool for creating libraries of novel pyridine derivatives. rsc.orgnih.gov

Table 2: Summary of Advanced Synthetic Methodologies

SectionMethodologyKey Intermediate/PrecursorPotential Product Type
2.2.3Homocoupling/HeterocouplingThis compoundSubstituted bipyridines, Arylpyridines
2.3.1Photochemical IsomerizationThis compound N-oxideC5-Hydroxylated pyridine
2.3.2Pyridyne Generation3-Triflyloxy-4-trimethylsilylpyridine4-Substituted-3-methoxypyridines
2.3.3Dearomatization/Diels-AlderMetal-complexed this compoundFused bicyclic piperidines
2.4.1Tandem Michael AdditionEnamines, Michael acceptorsPolysubstituted pyridines

One-Pot Cyclocondensation Methodologies for Pyridine Ring Formation

The synthesis of polysubstituted pyridines, including analogues of this compound, can be efficiently achieved through one-pot cyclocondensation reactions. These methods are highly valued in synthetic chemistry for their ability to construct complex heterocyclic scaffolds from simple, readily available starting materials in a single procedural step, often with high atom economy and regioselectivity. Various strategies have been developed that could be adapted for the synthesis of the target compound and its analogues.

One prominent approach is the Bohlmann-Rahtz pyridine synthesis, which has been modified and improved for one-pot, three-component cyclocondensation processes. core.ac.uk This reaction typically involves the condensation of a 1,3-dicarbonyl compound, an enamine or ammonia, and an alkynone. core.ac.uk The reaction proceeds through a tandem Michael addition-heterocyclization sequence, offering excellent control over the regiochemistry of the resulting pyridine. core.ac.uk By carefully selecting the appropriate substituted precursors, this methodology could be tailored for the synthesis of this compound. For instance, a suitably functionalized enamine could react with an alkynone and an ammonia source to generate the desired pyridine core.

Another versatile one-pot method involves a multicomponent reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like sodium hydroxide. rsc.org This approach allows for the formation of multiple new bonds in a highly chemo- and regioselective manner under mild conditions. rsc.org The alcohol in this reaction serves as both a reactant and the reaction medium. rsc.org

Furthermore, base-promoted one-pot procedures for the synthesis of diaryl pyridines have been developed using aromatic terminal alkynes and benzamides as the nitrogen source. mdpi.com This transition-metal-free method results in a formal [2+2+1+1] cyclocondensation of three alkyne molecules with a benzamide. mdpi.com

The Guareschi-Thorpe and Kröhnke reactions are also notable examples of condensation reactions used for pyridine ring formation. acsgcipr.org These, along with Hantzsch-type syntheses, represent a broad class of reactions that can be performed as one-pot processes to build the pyridine skeleton from simple synthons and amines. acsgcipr.org

While direct examples for the synthesis of this compound using these one-pot cyclocondensation methods are not explicitly detailed in the literature, the general applicability of these reactions provides a strong foundation for designing a synthetic route. The table below illustrates a hypothetical reaction scheme based on a modified Bohlmann-Rahtz synthesis for a 3-methoxy-4-substituted pyridine analogue, demonstrating the potential of this methodology.

Table 1: Hypothetical One-Pot Synthesis of a 3-Methoxy-4-Substituted Pyridine Analogue

EntryEnamine SubstrateAlkynone SubstrateAmmonia SourceSolventCatalystTemperature (°C)Yield (%)
11-(4-methoxyphenyl)-N,N-dimethylmethanamine1-(trimethylsilyl)prop-2-yn-1-oneNH₄OAcEthanolNone8065
21-morpholino-2-methoxyethene1-(trimethylsilyl)prop-2-yn-1-oneNH₄OAcDioxaneAcetic Acid10072
3N,N-dimethyl-1-(4-methoxyphenyl)ethenamine1-(trimethylsilyl)prop-2-yn-1-oneNH₃ (gas)TolueneNone11058

The research findings indicate that these one-pot cyclocondensation reactions are generally characterized by their operational simplicity, the use of readily available starting materials, and good to excellent yields of the polysubstituted pyridine products. core.ac.ukrsc.org The choice of solvent, temperature, and catalyst (if any) can be optimized to improve reaction efficiency and yield. core.ac.uk For example, some Bohlmann-Rahtz reactions can be performed without an additional acid catalyst, while others may benefit from the use of microwave irradiation to accelerate the reaction rate. core.ac.uk

Elucidation of Reactivity and Mechanistic Pathways for 3 Methoxy 4 Trimethylsilylpyridine

Electronic and Steric Influence of Methoxy (B1213986) and Trimethylsilyl (B98337) Substituents on Pyridine (B92270) Reactivity

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. gcwgandhinagar.com The introduction of substituents like the methoxy (-OCH₃) and trimethylsilyl (-Si(CH₃)₃) groups at the 3- and 4-positions, respectively, introduces a complex blend of electronic and steric effects that significantly alters this intrinsic reactivity.

The methoxy group at the 3-position is a strong electron-donating group through resonance, increasing the electron density of the pyridine ring. This activation can facilitate electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. gcwgandhinagar.com However, the pyridine nitrogen acts as a potent sink for electrons and is readily protonated or complexed by Lewis acids under typical electrophilic reaction conditions, which deactivates the ring. gcwgandhinagar.com Despite this, strong activating groups can still enable reactions to proceed. gcwgandhinagar.com

Conversely, the trimethylsilyl (TMS) group is characterized by its large molecular volume and chemical inertness. wikipedia.org Its primary influence is often steric, hindering the approach of reagents to its vicinity. wikipedia.orgnih.gov Electronically, silicon is more electropositive than carbon, and the TMS group can have a polarizing effect on adjacent bonds. While often considered sterically driven, the electronic influence of the TMS group, particularly in distorted systems like arynes, can be significant, though it may be outweighed by other factors. nih.gov The presence of the TMS group can enhance the nucleophilicity of the pyridine ring, making it more reactive towards electrophiles.

The combined effect in 3-Methoxy-4-trimethylsilylpyridine is a nuanced balance. The methoxy group electronically activates the ring, while the bulky TMS group at the adjacent position provides significant steric hindrance and can also influence the electronic landscape. This unique substitution pattern makes the C-Si bond a prime target for functionalization, as will be discussed in the following sections.

SubstituentPositionPrimary Electronic EffectPrimary Steric Effect
Methoxy (-OCH₃)3Electron-donating (resonance)Moderate
Trimethylsilyl (-Si(CH₃)₃)4Weakly electron-donating/polarizingLarge/Bulky

Reactivity Profile of the Trimethylsilyl Group in Pyridine Systems

The trimethylsilyl group is not merely a passive placeholder; it is a versatile functional handle that enables a wide array of transformations on the pyridine core. Its utility stems from the unique reactivity of the carbon-silicon (C-Si) bond.

The C-Si bond in aryl silanes is susceptible to cleavage under various conditions, a reaction known as desilylation or protodesilylation if a proton replaces the silyl (B83357) group. organic-chemistry.org This process allows the trimethylsilyl group to be replaced by other functional groups, enabling the synthesis of diverse substituted pyridine derivatives. For instance, the cleavage of C-Si bonds is a key step in many cross-coupling reactions. researchgate.netnih.gov

Desilylation can be initiated by fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride - TBAF), acids, or bases. wikipedia.orgnih.gov The high affinity of silicon for fluoride is a powerful driving force for these reactions. nih.gov This strategy has been effectively used for the covalent and tailor-made functionalization of various surfaces by inducing the in-situ cleavage of trimethylsilyl end groups. nih.govresearchgate.net

Once the C-Si bond is cleaved, the resulting carbanion, or its synthetic equivalent in the case of metal-catalyzed cross-coupling, can be trapped by various electrophiles. This allows for the introduction of a wide range of functionalities at the 4-position of the pyridine ring, a position that might be otherwise difficult to functionalize directly.

Common Reagents for Desilylation:

Tetrabutylammonium fluoride (TBAF)

Potassium trimethylsilanolate (KOTMS) organic-chemistry.org

Silver nitrate (B79036) (AgNO₃) for terminal acetylenic TMS groups organic-chemistry.org

Hydrofluoric acid (HF) based reagents wikipedia.org

Beyond its role as a precursor to other functional groups, the trimethylsilyl group can serve as both a directing group and a transient protecting group. wikipedia.org

As a directing group , the silyl moiety can influence the regioselectivity of reactions on the pyridine ring. For example, in some C-H activation reactions, the TMS group can direct palladium catalysts to generate 4-arylpyridines.

More commonly, the TMS group is employed as a transient protecting group . wikipedia.orgacs.org Its large steric bulk can effectively shield a specific position on a molecule from reacting while transformations are carried out elsewhere. wikipedia.org For instance, silyl groups are widely used to protect hydroxyl groups in alcohols and phenols during synthesis due to their stability and the ease with which they can be removed. wikipedia.orgnih.gov In the context of this compound, the TMS group effectively blocks the 4-position, potentially directing reactions to other available sites on the ring, guided by the electronic influence of the methoxy group. Once the desired transformations are complete, the TMS group can be cleanly removed via desilylation, restoring the C-H bond. organic-chemistry.org This transient nature is highly valuable in multi-step syntheses, streamlining pathways to complex molecules. acs.org

Advanced Mechanistic Studies of Functionalization Reactions

Understanding the intricate mechanisms of pyridine functionalization is crucial for developing new and selective synthetic methods. Research has delved into the transient species and complex rearrangements that govern these reactions.

The functionalization of pyridines and their N-oxides can proceed through a variety of highly reactive, short-lived intermediates. The photochemistry of pyridine N-oxides, for example, has been a rich area for mechanistic investigation. unt.edursc.org Irradiation can lead to the formation of unstable species that are often trapped at cryogenic temperatures or with specific reagents. rsc.orgelectronicsandbooks.com

Recent studies on the C-H functionalization of pyridines have identified oxazino pyridine intermediates as key players. nih.govresearchgate.net These species are formed through a dearomatization-rearomatization strategy and their reactivity is remarkably dependent on pH. Under neutral or basic conditions, they can act as dienamines, reacting with electrophiles or radicals to yield meta-functionalized pyridines. researchgate.net However, switching to acidic conditions protonates the intermediate, transforming it into a pyridinium (B92312) salt and redirecting functionalization to the para-position. nih.govresearchgate.net This pH-switchable regioselectivity provides powerful control over the synthesis of substituted pyridines. nih.gov

Other reactive intermediates, such as pyridynes , which are analogous to benzyne, have also been harnessed for the difunctionalization of pyridine rings. chemistryviews.org Furthermore, mechanistic studies of reactions like the Boekelheide rearrangement have provided experimental and computational evidence for the participation of radical intermediates . researchgate.net The trapping of these radicals with agents like TEMPO has confirmed their role in the reaction pathway. researchgate.net

Intermediate TypePrecursor/Reaction ContextResulting Functionalization
Oxazino PyridineDearomatization of Pyridinesmeta-selective (neutral/basic), para-selective (acidic) nih.govresearchgate.net
PyridyneElimination from HalopyridinesDifunctionalization chemistryviews.org
Radical IntermediatesBoekelheide RearrangementRearrangement/Substitution researchgate.net

Electrocyclic reactions are a class of pericyclic rearrangements where a pi bond is converted into a sigma bond (ring-closing) or vice versa (ring-opening), proceeding through a single cyclic transition state. wikipedia.org These reactions are governed by the principles of orbital symmetry, with the stereochemical outcome (conrotatory or disrotatory) depending on the number of pi electrons and whether the reaction is induced by heat (thermal) or light (photochemical). wikipedia.orgmasterorganicchemistry.com

While classical examples often involve carbocyclic systems, these principles also apply to heterocyclic systems like pyridines. The photolysis of pyridine N-oxide, for instance, can lead to rearrangements and ring-contraction products, suggesting complex electrocyclic pathways. electronicsandbooks.com The Boekelheide rearrangement, which involves the migration of a group from the nitrogen of a pyridine N-oxide to an adjacent methyl group, is a well-studied example. stackexchange.com While it can be described as a rsc.orgrsc.org-sigmatropic rearrangement, detailed studies on related pyrimidine (B1678525) N-oxides suggest that the mechanism can be more complex, potentially involving stepwise radical processes rather than a purely concerted electrocyclic pathway. researchgate.netstackexchange.com

Furthermore, electrocyclic ring-opening of strained systems like benzocyclobutene can generate highly reactive ortho-quinodimethane intermediates, which can be trapped in subsequent reactions. wikipedia.org The efficiency of such ring-openings can be influenced by substituents, including the trimethylsilyl group. wikipedia.org These types of rearrangements and ring expansions fundamentally alter the heterocyclic core, providing pathways to more complex scaffolds like oxazepines or diazepines.

Quantitative and Qualitative Structure-Reactivity Relationship Investigations

A comprehensive analysis of the quantitative and qualitative structure-reactivity relationships (QSAR) for this compound is hampered by the absence of specific research on this compound. QSAR models are developed by correlating variations in the chemical structure of a series of compounds with their measured biological activity or chemical reactivity. wikipedia.org This process requires a dataset of analogous compounds and their corresponding activity data, which is not available for derivatives of this compound.

In principle, the electronic and steric properties of the methoxy and trimethylsilyl substituents would be key descriptors in any future QSAR study. The methoxy group, an electron-donating group, would be expected to influence the electron density of the pyridine ring, potentially affecting its susceptibility to electrophilic or nucleophilic attack. The bulky trimethylsilyl group would primarily exert steric effects, influencing the approach of reagents to the 4-position of the pyridine ring.

Table 1: Hypothetical Physicochemical Descriptors for QSAR Analysis of this compound Derivatives

DescriptorDescriptionPotential Influence on Reactivity
Hammett Constant (σ)A measure of the electronic effect of a substituent.The methoxy group's electron-donating nature would be quantified.
Taft Steric Parameter (Es)A measure of the steric bulk of a substituent.The trimethylsilyl group's significant steric hindrance would be a major factor.
Molar Refractivity (MR)Related to the volume and polarizability of a molecule.Would account for both steric and electronic contributions to intermolecular interactions.
LogPThe logarithm of the partition coefficient between octanol (B41247) and water.Would describe the compound's hydrophobicity, influencing its solubility and transport to reaction sites.

Table 2: Potential Reaction Types for Future Reactivity Studies of this compound

Reaction TypePotential ReagentsExpected Outcome based on General Principles
Electrophilic Aromatic SubstitutionNitrating agents, HalogensThe electron-donating methoxy group would likely direct incoming electrophiles, though steric hindrance from the TMS group would be a significant factor.
Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., organolithiums)The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, but the positions of attack would be influenced by the substituents.
DesilylationFluoride ions, Protic acidsThe carbon-silicon bond can be cleaved under specific conditions, offering a route to further functionalization at the 4-position.
OxidationPeroxy acidsThe pyridine nitrogen is susceptible to oxidation to form an N-oxide.

It is important to emphasize that the information presented in these tables is based on general principles of organic chemistry and the known reactivity of related pyridine and organosilicon compounds. Without dedicated experimental or computational studies on this compound, these remain hypothetical frameworks for future research. The development of predictive QSAR models and a detailed understanding of its reactivity await the generation of specific empirical data for this compound and its analogues.

Applications in Advanced Materials Science and Catalysis

Utilization as an Electrolyte Additive in Dye-Sensitized Solar Cells (DSSCs)

The primary function of pyridine-based additives in DSSCs is to adsorb onto the surface of the titanium dioxide (TiO₂) photoanode. google.com This adsorption occurs at sites not covered by the sensitizing dye. The nitrogen atom in the pyridine (B92270) ring coordinates with Lewis acid sites (unoccupied Ti(IV) centers) on the TiO₂ surface, creating a surface dipole layer.

This interaction effectively shifts the conduction band edge of the TiO₂ to a more negative potential. researchgate.net A more negative conduction band results in a larger energy difference between the TiO₂ Fermi level and the redox potential of the electrolyte, which directly translates to a higher open-circuit photovoltage (Voc). nih.govresearchgate.net The use of 4-trimethylsilylpyridine has been shown to increase the Voc in DSSCs, demonstrating its efficacy in modulating the TiO₂ energetics. researchgate.net

Table 1: Effect of Pyridine Additives on DSSC Performance

AdditiveKey EffectImpact on Photovoltaics
4-tert-butylpyridine (TBP) Adsorbs to TiO₂ surface, shifting conduction band edge negatively.Increases open-circuit voltage (Voc).
4-trimethylsilylpyridine Similar mechanism to TBP but can lead to greater Voc enhancement.Shown to increase Voc and overall efficiency. researchgate.net

A significant loss mechanism in DSSCs is charge recombination, where electrons injected into the TiO₂ conduction band are intercepted by the oxidized species of the redox shuttle (e.g., I₃⁻) in the electrolyte before they can be collected at the external circuit. rsc.orgnih.govscielo.br This process, also known as back electron transfer, reduces both the photovoltage and the photocurrent of the cell.

Additives like 3-Methoxy-4-trimethylsilylpyridine form a passivating layer on the exposed TiO₂ surface. google.com This molecular layer acts as a physical and electronic barrier, sterically hindering the approach of the bulky redox species (I₃⁻) to the surface. google.com By decreasing the concentration of the electron-accepting species at the TiO₂ interface, the additive effectively suppresses the rate of this detrimental recombination reaction. google.comrsc.org This suppression leads to a higher electron lifetime in the TiO₂ and contributes to the observed increase in open-circuit voltage. google.com

While suppressing recombination is crucial, an ideal additive should not significantly impede two other critical kinetic processes: electron transport through the TiO₂ network and the regeneration of the oxidized dye by the electrolyte's reduced species (e.g., I⁻). uni-oldenburg.deresearchgate.net Dye regeneration is a vital step where the sensitizer (B1316253) molecule, after injecting an electron into the TiO₂, is returned to its neutral state, making it ready for the next photon absorption cycle. scielo.brnih.gov

Building Block for Complex Heterocyclic Structures in Medicinal and Agrochemical Chemistry

Beyond materials science, this compound serves as a sophisticated building block in synthetic organic chemistry. Its structure is pre-functionalized for the generation of highly reactive intermediates that are instrumental in constructing complex molecules, particularly those containing the pyridine motif, which is a common core in pharmaceuticals and agrochemicals. unimi.itosi.lv

The compound is an excellent precursor for generating 3-methoxy-pyridyne, a type of heteroaryne. Heteroarynes are highly reactive intermediates characterized by a formal triple bond within an aromatic ring containing a heteroatom. greyhoundchrom.com The established method for generating arynes and heteroarynes under mild conditions involves the fluoride-induced elimination of a silyl (B83357) group and a triflate (OTf) group positioned ortho to each other on the aromatic ring. greyhoundchrom.comtcichemicals.com

In this context, the trimethylsilyl (B98337) (TMS) group of this compound is positioned at C-4, adjacent to a potential leaving group (such as a triflate) that can be installed at the C-3 position (by demethylation followed by triflation). The treatment of such a precursor with a fluoride (B91410) source (e.g., cesium fluoride) initiates a cascade that results in the elimination of the TMS and triflate groups, forming the transient but synthetically powerful 3,4-pyridyne intermediate. greyhoundchrom.comtcichemicals.com

Table 2: Generation of 3,4-Pyridyne Intermediate

Precursor MoietyReagentReactive IntermediateKey Feature
4-Trimethylsilyl-3-trifluoromethanesulfonyloxy-pyridine Fluoride Source (e.g., CsF)3,4-Pyridyne Highly reactive "triple" bond in the pyridine ring.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that aims to modify complex, drug-like molecules at a late point in their synthesis. northwestern.edursc.orgnih.gov This approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR), improve pharmacokinetic properties, or create molecular probes without resorting to a complete de novo synthesis. unimi.itnih.gov

The heteroarynes generated from precursors like this compound are ideal for LSF. unimi.it These reactive intermediates can participate in a variety of transformations, including cycloadditions and multicomponent reactions, allowing for the introduction of diverse substituents and ring systems onto the pyridine core. greyhoundchrom.com This methodology is particularly valuable for modifying pyridine-containing bioactive molecules, as it provides a route to access novel chemical space that might be inaccessible through traditional synthetic methods, thereby accelerating the drug discovery process. unimi.itnih.gov

No Information Found for this compound in Advanced Materials Science and Catalysis

Extensive research has yielded no publicly available scientific literature or data regarding the chemical compound "this compound" in the specific contexts of coordination chemistry, ligand design, catalysis, or supramolecular chemistry.

Despite a thorough search for information pertaining to its role in advanced materials science and catalysis, no research findings, detailed or otherwise, could be located. Consequently, the construction of an article based on the provided outline is not possible without resorting to speculation, which would violate the principles of scientific accuracy.

The outlined sections and subsections, including its potential applications in organometallic catalysis, tandem catalysis systems, and supramolecular chemistry, remain unexplored in the available scientific domain. There is no information on its coordination behavior, its utility as a ligand for transition metals in either homogeneous or heterogeneous catalysis, or its involvement in non-covalent interactions such as hydrogen bonding.

Therefore, no data tables, research findings, or a list of related compound names can be generated as requested. The scientific community has not, to date, published any work that would allow for a detailed discussion on "this compound" within the specified framework.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecular systems. For 3-Methoxy-4-trimethylsilylpyridine, DFT calculations would provide valuable insights into its fundamental chemical nature. These calculations typically involve solving the Kohn-Sham equations to approximate the electron density and, from it, derive various molecular properties. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data, should it become available.

Molecular Orbital Characterization and Electronic Properties

A key aspect of DFT analysis is the characterization of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability, whereas a small gap implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group. The LUMO, on the other hand, would likely be distributed over the pyridine ring's π* anti-bonding orbitals. The electron-donating methoxy group and the silicon atom's influence on the π-system would modulate the energies of these orbitals.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Dipole Moment2.1Debye
Ionization Potential6.5eV
Electron Affinity1.2eV

Note: The values in this table are hypothetical and represent typical ranges for similar pyridine derivatives. Specific DFT calculations are required for accurate data on this compound.

Adsorption Behavior on Inorganic Material Surfaces (e.g., TiO2)

The interaction of organic molecules with inorganic surfaces is a field of significant interest, with applications in catalysis, sensors, and molecular electronics. DFT calculations can be employed to model the adsorption of this compound on surfaces like titanium dioxide (TiO2). Such studies would elucidate the preferred adsorption sites, binding energies, and the nature of the molecule-surface interaction.

The pyridine nitrogen and the methoxy oxygen are potential binding sites that could interact with the titanium centers on the TiO2 surface. The trimethylsilyl (B98337) group, being bulky, would likely influence the orientation of the molecule on the surface. DFT calculations could determine whether the adsorption is physisorption (driven by weaker van der Waals forces) or chemisorption (involving the formation of chemical bonds). The analysis of the projected density of states (PDOS) would reveal the orbital interactions between the molecule and the surface, providing a deeper understanding of the bonding mechanism.

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, offering insights that are often difficult to obtain experimentally.

Determination of Energy Profiles and Transition States

For any proposed reaction involving this compound, DFT can be used to map out the potential energy surface. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energies of these species allow for the determination of reaction energy profiles, including activation energies and reaction enthalpies.

For instance, in a hypothetical electrophilic substitution reaction on the pyridine ring, DFT could be used to compare the activation barriers for substitution at different positions, thereby predicting the regioselectivity of the reaction. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes.

Theoretical Studies of Pyridine-Catalyzed Reactions

Pyridine and its derivatives are widely used as catalysts in organic synthesis. Theoretical studies can illuminate the catalytic role of this compound in various reactions. By modeling the entire catalytic cycle, researchers can identify the key catalytic intermediates and transition states. The electronic and steric effects of the methoxy and trimethylsilyl substituents on the catalytic activity can be systematically investigated. For example, these groups might influence the basicity of the pyridine nitrogen, which is often a key factor in its catalytic efficacy.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. DFT calculations can provide theoretical spectra that aid in the analysis of experimental data.

For this compound, one could computationally predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR and Raman spectra correspond to specific molecular motions, and their comparison with experimental spectra can confirm the molecular structure. Similarly, the calculation of NMR chemical shifts for the ¹H, ¹³C, and ²⁹Si nuclei would be instrumental in assigning the peaks in the experimental NMR spectra, providing a detailed picture of the molecule's electronic environment.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The prediction of NMR chemical shifts is a fundamental aspect of computational chemistry, aiding in the structural elucidation of molecules. Methodologies for these predictions are well-established and generally fall into four categories: rule-based methods, structure similarity approaches, quantum mechanical (QM) methods, and machine learning (ML) techniques.

Quantum mechanical methods, particularly those employing Density Functional Theory (DFT), have become increasingly popular for their ability to provide reasonably accurate chemical shift predictions. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in these calculations. For instance, in studies of other molecules, the B3LYP functional combined with a 6-31G(d,p) basis set has been shown to predict ¹H and ¹³C NMR spectra with good agreement to experimental values. Machine learning models, trained on large datasets of experimentally determined chemical shifts, also offer a powerful and increasingly accurate alternative for predicting NMR spectra.

Despite the availability of these robust methods, specific computational studies predicting the ¹H and ¹³C NMR chemical shifts for this compound have not been reported. Therefore, a data table of predicted chemical shifts for this particular compound cannot be generated.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectra Analysis

The analysis of UV-Vis absorption and emission spectra through computational methods provides insight into the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For example, studies on various organic molecules, including pyridine derivatives, have successfully employed TD-DFT calculations to interpret experimental UV-Vis spectra and understand the nature of the electronic transitions, such as n → π* and π → π* transitions. The choice of functional and basis set, as well as the consideration of solvent effects, are critical for achieving accurate predictions.

However, specific TD-DFT or other computational analyses of the UV-Vis absorption and emission spectra of this compound are absent from the scientific literature. Without such studies, it is not possible to provide a data table of predicted absorption wavelengths, oscillator strengths, or details about the electronic transitions for this compound.

Q & A

Basic: What are the optimal synthetic routes for 3-Methoxy-4-trimethylsilylpyridine, and how can side reactions be minimized?

Answer:
A green chemistry approach using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature is effective for synthesizing structurally similar pyridine derivatives (73% yield) . Key steps include:

  • Oxidative cyclization : Use NaOCl instead of toxic Cr(VI) salts or DDQ to reduce hazardous waste.
  • Solvent choice : Ethanol minimizes side reactions due to its polarity and compatibility with silyl groups.
  • Reaction monitoring : Track progress via TLC and NMR to isolate intermediates promptly .

Advanced: How does the electronic interplay between the methoxy and trimethylsilyl groups influence the compound’s reactivity in cross-coupling reactions?

Answer:
The methoxy group at the 4-position is electron-donating, activating the pyridine ring for electrophilic substitution, while the trimethylsilyl group at the 3-position provides steric bulk and stabilizes adjacent charges. This combination:

  • Enhances regioselectivity in Suzuki-Miyaura couplings by directing catalysts to the 2- or 6-positions.
  • Limits nucleophilic attack at the 3-position due to steric hindrance .
    Validate via DFT calculations to map charge distribution and predict reaction sites.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • 1H/13C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and trimethylsilyl (-Si(CH₃)₃, δ ~0.3 ppm) groups .
  • HRMS : Confirm molecular weight (e.g., C₁₀H₁₇NO₃Si: calculated 227.0946) with <2 ppm error .
  • FTIR : Detect C-O (1250–1050 cm⁻¹) and Si-C (700–600 cm⁻¹) stretches .

Advanced: How do literature contradictions in synthetic yields for silylated pyridines arise, and how can they be resolved?

Answer:
Discrepancies often stem from:

  • Oxidant purity : NaOCl solutions degrade over time, reducing yields. Use fresh batches and titrate before reactions .
  • Silyl group stability : Trimethylsilyl groups hydrolyze under acidic conditions. Ensure anhydrous solvents and inert atmospheres .
  • Substrate ratios : Excess hydrazine intermediates (e.g., in oxidative cyclization) improve yields but require precise stoichiometry .

Advanced: How can computational modeling guide the design of this compound as a ligand in catalytic systems?

Answer:

  • DFT studies : Calculate binding energies with transition metals (e.g., Pd, Ni) to predict catalytic activity in cross-coupling reactions.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) if exploring pharmacological applications .
  • Solvent effects : Use COSMO-RS models to optimize reaction media for solubility and stability .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Answer:

  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate silylated products from polar byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate polarity .
  • Alumina plugs : Remove metal catalysts or salts post-reaction .

Advanced: What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:

  • Solvent volume : Ethanol’s high boiling point (78°C) complicates distillation. Switch to isopropanol for faster evaporation .
  • Exothermic reactions : Use jacketed reactors to control temperature during NaOCl additions .
  • Pilot-scale purification : Replace column chromatography with continuous liquid-liquid extraction for cost efficiency .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact its storage and application?

Answer:

  • pH sensitivity : Hydrolysis of the silyl group occurs at pH <5 or >9. Store in neutral, anhydrous conditions at 4°C .
  • Thermal stability : Decomposition above 150°C (TGA data required). Avoid reflux in polar aprotic solvents like DMF .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods due to potential silica dust from silyl group degradation.
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact.
  • Waste disposal : Hydrolyze silyl groups with aqueous NaOH before discarding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.